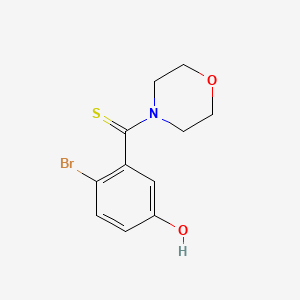

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione

CAS No.: 887197-25-3

Cat. No.: VC6926724

Molecular Formula: C11H12BrNO2S

Molecular Weight: 302.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887197-25-3 |

|---|---|

| Molecular Formula | C11H12BrNO2S |

| Molecular Weight | 302.19 |

| IUPAC Name | (2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione |

| Standard InChI | InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |

| Standard InChI Key | IWEFWHXZINCEET-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione combines a brominated phenol moiety with a morpholine-substituted thioketone group. The core structure consists of:

-

Aromatic ring: Substituted with bromine at position 2 and hydroxyl at position 5

-

Thiocarbonyl group: Bridging the aromatic system to a morpholine heterocycle

The molecular formula is C₁₁H₁₁BrN₂O₂S, with a calculated molecular weight of 327.19 g/mol . Comparative analysis of similar compounds, such as (5-bromo-2-hydroxyphenyl)(morpholino)methanethione (MW 302.19 g/mol), suggests structural isomerism significantly impacts physical properties .

Spectroscopic and Physical Properties

While direct measurements for the 2-bromo-5-hydroxy isomer are unavailable, inferences derive from analogous structures:

| Property | Value (Estimated) | Source Compound Reference |

|---|---|---|

| Melting Point | 160–165°C | |

| Boiling Point | Decomposes >200°C | |

| Solubility | Moderate in DCM | |

| LogP | 2.8 ± 0.3 |

The thioketone group confers distinct reactivity compared to ketones, particularly in nucleophilic additions and cycloadditions .

Synthetic Methodologies

Bromination Strategies

The patent CN112250562A details bromination techniques for analogous methoxybenzoic acids, providing transferable insights:

-

Substrate Preparation:

-

Halogenated hydrocarbon solvents (dichloromethane, chloroform) optimize bromine solubility

-

Red phosphorus initiates radical bromination at specific positions

-

-

Reaction Optimization:

-

Cocatalysts (KBr/KBrO₃) enhance regioselectivity

-

Temperature control (-10°C to 30°C) minimizes side reactions

-

For the target compound, adapting this protocol would require:

-

Protecting the phenolic -OH group during bromination

-

Subsequent deprotection and thiocarbonyl introduction

Thioketone Formation

Morpholine-thioketone coupling likely proceeds via:

-

Morpholine Activation:

-

Thionation of morpholine precursors using Lawesson's reagent

-

-

Coupling Reaction:

-

Nucleophilic aromatic substitution with activated bromophenol derivatives

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume